![molecular formula C18H30ClNO2 B14325390 1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride CAS No. 106996-08-1](/img/structure/B14325390.png)
1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride typically involves the alkylation of 3-methylpyridine with 2-(decyloxy)-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability. The final product is purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as hydroxide yielding the corresponding alcohol.
Oxidation: N-oxides of the pyridinium ring.
Reduction: Dihydropyridine derivatives.
科学研究应用
1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
作用机制
The mechanism of action of 1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride involves its interaction with cellular membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
相似化合物的比较
Similar Compounds
- 1-[2-(Decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride
- 1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride
Uniqueness
Compared to similar compounds, 1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride exhibits unique properties due to its pyridinium core, which enhances its solubility and reactivity. Its specific structure allows for more efficient interaction with biological membranes, making it a more potent antimicrobial agent.
属性
CAS 编号 |
106996-08-1 |
|---|---|
分子式 |
C18H30ClNO2 |
分子量 |
327.9 g/mol |
IUPAC 名称 |
decyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C18H30NO2.ClH/c1-3-4-5-6-7-8-9-10-14-21-18(20)16-19-13-11-12-17(2)15-19;/h11-13,15H,3-10,14,16H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
SOFQBRUINYWRQH-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCOC(=O)C[N+]1=CC=CC(=C1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


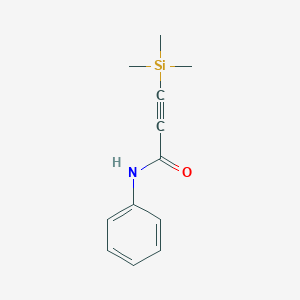
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
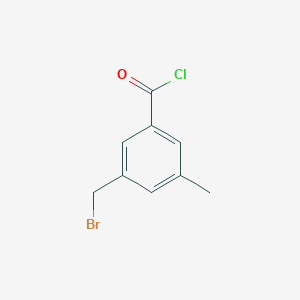

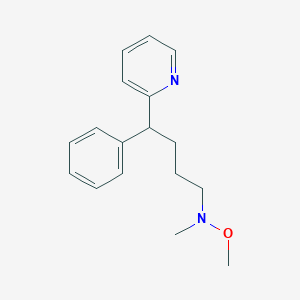
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)
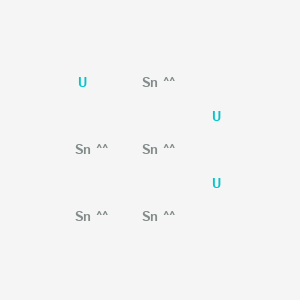
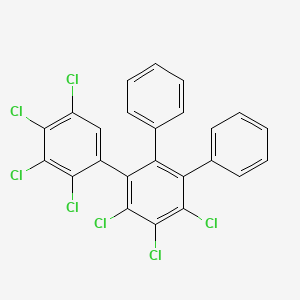
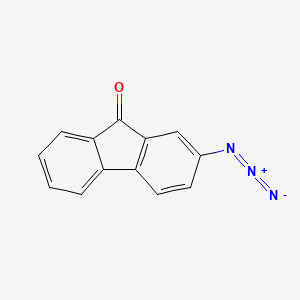
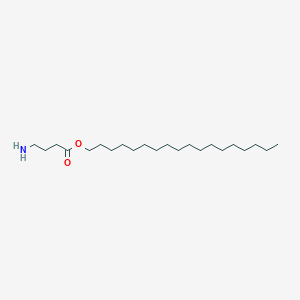
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
